2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile
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Overview
Description
2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile is an organic compound with the molecular formula C9H7BrN2OS and a molecular weight of 271.14 g/mol This compound is notable for its unique structure, which includes a thiophene ring, a pyrrolidinone moiety, and a bromine atom
Preparation Methods
The synthesis of 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile typically involves the reaction of thiophene-3-carbonitrile with 3-bromo-2-oxopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures
Chemical Reactions Analysis
2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrrolidinone moiety can undergo oxidation to form corresponding lactams or reduction to form pyrrolidines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile can be compared with other similar compounds, such as:
2-(3-Bromo-2-oxopyrrolidin-1-yl)benzene-1-carbonitrile: This compound has a benzene ring instead of a thiophene ring, which affects its chemical properties and reactivity.
2-(3-Bromo-2-oxopyrrolidin-1-yl)pyridine-3-carbonitrile:
The uniqueness of this compound lies in its combination of a thiophene ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-7-1-3-12(8(7)13)9-6(5-11)2-4-14-9/h2,4,7H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHIWFOGDKWMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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